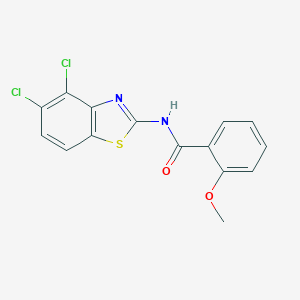![molecular formula C17H12FN5OS B244549 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Compound X has shown promising results in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown potential in treating Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is not yet fully understood. However, it is believed to exert its effects by interacting with specific cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, it has been found to bind to specific receptors in the brain, leading to a reduction in amyloid-beta plaque accumulation.
Biochemical and Physiological Effects:
Compound X has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to reduce the accumulation of amyloid-beta plaques in the brain, leading to a reduction in Alzheimer's disease symptoms. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is its high yield and purity, making it suitable for further research. Additionally, it has shown promising results in various scientific research applications. However, there are also some limitations to using 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects accurately. Additionally, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X. One potential direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to determine its safety and efficacy in humans. Furthermore, researchers can explore the potential of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X as a drug delivery system for other therapeutic agents. Finally, more studies are needed to understand the mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X fully.
Conclusion:
In conclusion, 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is a novel chemical 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide that has shown promising results in various scientific research applications. It has been found to exhibit potent anti-cancer activity, reduce the accumulation of amyloid-beta plaques in the brain, and have anti-inflammatory properties. However, more research is needed to determine its safety and efficacy in humans. Furthermore, there are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X, including investigating its potential as a treatment for other diseases and exploring its potential as a drug delivery system.
Synthesis Methods
Compound X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of different techniques such as reflux, chromatography, and spectroscopy. The final product is obtained in high yield and purity, making it suitable for further research.
properties
Molecular Formula |
C17H12FN5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12FN5OS/c1-10-20-21-17-23(10)22-16(25-17)11-6-8-12(9-7-11)19-15(24)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,24) |
InChI Key |
MEWPEQNCEVQJNT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)